4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 4-bromobenzaldehyde with appropriate amines and triazole derivatives. One common method includes the condensation of 4-bromobenzaldehyde with an amine to form a Schiff base, which is then reacted with a triazole derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((4-Bromobenzylidene)amino)-5-(3-methyl-phenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((4-Bromobenzylidene)amino)-5-(4-methoxy-phenyl)-4H-1,2,4-triazol-3-YL hydrosulfide .
Uniqueness
4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to the presence of the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C15H17BrN4S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17BrN4S/c16-13-8-6-11(7-9-13)10-17-20-14(18-19-15(20)21)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,19,21)/b17-10+ |
InChI Key |
QOZCMFXWKNOFGW-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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